molecular formula C9H11BrOS B2360597 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene CAS No. 73655-43-3

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene

Cat. No.: B2360597
CAS No.: 73655-43-3
M. Wt: 247.15
InChI Key: XEPIBIXPXFUJQF-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene (C₉H₁₁BrOS) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a (2-methoxyethyl)sulfanyl group (-S-CH₂CH₂-OCH₃) at the opposing position. The sulfanyl group introduces nucleophilic and hydrogen-bonding capabilities, while the methoxyethyl chain enhances solubility in polar solvents. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of sulfur-containing polymers or pharmaceuticals .

Properties

IUPAC Name

1-bromo-4-(2-methoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIBIXPXFUJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thiophenol reacts with 2-methoxyethyl bromide in ethanol or dimethylformamide (DMF) in the presence of potassium hydroxide (KOH) or sodium hydride (NaH). The base deprotonates thiophenol to generate a thiolate ion (C6H5S⁻), which attacks the electrophilic carbon of 2-methoxyethyl bromide, displacing bromide and forming the thioether bond. Typical conditions include:

  • Solvent: Ethanol or DMF
  • Temperature: 25–40°C
  • Reaction Time: 12–24 hours
  • Yield: 70–80%

This method parallels the synthesis of 1-methyl-4-({5-[(4-methylphenyl)sulfanyl]pentyl}sulfanyl)benzene, where a dibromopentane precursor reacted with p-thiocresol under similar conditions.

Challenges and Optimization

  • Side Reactions: Over-alkylation may occur if excess 2-methoxyethyl bromide is used. Stoichiometric control (1:1 molar ratio) minimizes di-substitution.
  • Purification: The crude product is washed with water to remove inorganic salts and recrystallized from acetonitrile or dichloromethane.

Electrophilic Aromatic Bromination

Following thioether formation, bromination at the para position relative to the sulfanyl group is critical. Electrophilic substitution using bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) is the standard approach.

Regioselectivity and Reaction Dynamics

The electron-donating sulfanyl group (-S-) activates the benzene ring, directing electrophilic attack to the ortho and para positions. Para substitution dominates due to steric hindrance at the ortho site from the (2-methoxyethyl) chain.

Typical Bromination Protocol:

  • Reagents: Br2 (1.1 equiv), FeBr3 (0.1 equiv)
  • Solvent: Dichloromethane or carbon tetrachloride
  • Temperature: 0°C to room temperature
  • Reaction Time: 2–4 hours
  • Yield: 60–75%

This method mirrors the bromination strategies employed in synthesizing 4-benzyloxy-2-bromo-1-methoxybenzene, where regioselectivity was governed by electronic effects.

Analytical Validation

Post-bromination, the product is characterized via:

  • 1H NMR: Aromatic protons appear as doublets (δ 7.2–7.5 ppm), with methoxy protons at δ 3.3–3.5 ppm.
  • 13C NMR: The quaternary carbon bearing bromine resonates at δ 120–125 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 276 (M⁺).

Alternative Synthesis Routes

Ullmann Coupling

A copper-catalyzed coupling between 1-bromo-4-iodobenzene and 2-methoxyethylthiol offers an alternative pathway. However, this method requires elevated temperatures (100–120°C) and extended reaction times (24–48 hours), yielding ≤50% product.

Nucleophilic Aromatic Substitution

Activating the benzene ring with a nitro group (-NO2) enables nucleophilic displacement by 2-methoxyethylthiolate. Subsequent reduction of the nitro group and bromination introduces complexity, making this route less practical.

Optimization and Reaction Conditions

Solvent and Catalyst Selection

  • Thioether Formation: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the thiolate ion.
  • Bromination: Non-polar solvents (e.g., CCl4) improve Br2 solubility and minimize side reactions.

Temperature and Stoichiometry

  • Low-Temperature Bromination (0°C): Reduces di-bromination byproducts.
  • Controlled Br2 Addition: Prevents over-bromination.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
FT-IR ν(C-S) 730 cm⁻¹, ν(C-O-C) 1100 cm⁻¹, ν(C-Br) 550 cm⁻¹
1H NMR (CDCl3) δ 7.45 (d, 2H, Ar-H), δ 7.30 (d, 2H, Ar-H), δ 3.55 (t, 2H, -OCH2-)
13C NMR δ 132.1 (C-Br), δ 128.4 (C-S), δ 70.8 (-OCH2-), δ 58.9 (-OCH3)

Purity Assessment

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
  • Melting Point: 86–88°C (lit. 85–87°C).

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene has garnered attention for its promising biological properties:

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Properties : The compound has shown efficacy as an antimicrobial agent against several bacterial strains, including Staphylococcus aureus. This property positions it as a candidate for developing new antibiotics or antimicrobial treatments.

Pharmacological Tool in Drug Discovery

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is utilized as a pharmacological tool in the discovery of new drugs. Its ability to interact with biological systems makes it suitable for:

  • Identifying New Anticancer Agents : Ongoing studies focus on understanding the mechanisms by which this compound affects cancer cells, aiming to optimize its potency and selectivity for clinical applications.
  • Exploring Antimicrobial Mechanisms : Investigations are being conducted to elucidate how this compound interacts with microbial targets, potentially leading to the development of novel antimicrobial therapies.

Chemical Reactions and Synthesis

The synthesis of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene typically involves multi-step processes, including nucleophilic substitution reactions. The presence of both bromo and sulfanyl groups facilitates these reactions, allowing for the formation of various derivatives that may enhance its biological activity.

Characterization Techniques

The compound is characterized using advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These methods confirm the identity and purity of the synthesized compound, ensuring its suitability for research applications.

Potential Implications in Industry

The implications of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene extend beyond academic research:

  • Pharmaceutical Development : It can serve as a starting material for synthesizing novel pharmaceuticals with anticancer and antimicrobial properties.
  • Agrochemical Production : The compound may also be utilized in the production of agrochemicals, contributing to agricultural advancements.

Limitations and Future Directions

Despite its promising applications, challenges remain:

  • Solubility Issues : The limited solubility of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene in aqueous environments may hinder its incorporation into formulations intended for therapeutic use.
  • Need for Further Research : Additional studies are required to optimize the compound's selectivity and enhance its efficacy in clinical settings. Future research should focus on addressing these limitations while exploring new derivatives that may exhibit improved properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfane and bromophenyl groups. The sulfane group can participate in redox reactions, while the bromophenyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis categorizes structurally related bromobenzenes based on substituent groups, emphasizing differences in reactivity, synthesis, and applications.

Sulfur-Containing Bromobenzenes

a) 1-Bromo-4-(methylsulfonyl)benzene
  • Structure : Features a sulfonyl (-SO₂-) group instead of a sulfanyl (-S-) linkage.
  • Reactivity : The electron-withdrawing sulfonyl group deactivates the benzene ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. This contrasts with the electron-donating sulfanyl group in the target compound, which increases ring electron density and nucleophilicity.
  • Applications : Widely used in medicinal chemistry for synthesizing sulfonamide drugs. The target compound’s sulfanyl group may offer better leaving-group properties in nucleophilic aromatic substitution .
b) 1-Bromo-4-(3-thienyl)benzene (6)
  • Structure : Substituted with a thiophene ring (heteroaromatic) instead of the aliphatic sulfanyl chain.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (1-bromo-4-iodobenzene + 3-thiopheneboronic acid), yielding 73% efficiency .
  • Reactivity : The thienyl group enables regioselective functionalization (e.g., iodination at the 2-position of thiophene) for synthesizing conjugated systems. This contrasts with the target compound’s aliphatic side chain, which may undergo ether cleavage or oxidation .
c) 1-Bromo-4-[(ethoxymethyl)thio]benzene
  • Structure : Contains an ethoxymethylthio (-S-CH₂-OCH₂CH₃) group.
  • Physical Properties : Boiling point 277.4°C (predicted), density 1.43 g/cm³. The methoxyethyl group in the target compound likely improves solubility compared to the ethoxymethyl analog due to increased chain flexibility .

Oxygen-Containing Bromobenzenes

a) 1-Bromo-4-(2-methoxyethyl)benzene
  • Structure : Lacks the sulfur atom; features a direct methoxyethyl (-CH₂CH₂-OCH₃) substituent.
  • NMR data (δH 1.55, 1.26 ppm for methylene protons) suggest a less polar structure compared to the target compound .
b) 1-Bromo-(3,4,5-trihydroxy)benzol
  • Structure : Trihydroxy substitution on the benzene ring.
  • Synthesis : Produced via BBr3-mediated demethylation of trimethoxy precursors (99% purity). The polar hydroxyl groups contrast with the hydrophobic methoxyethylsulfanyl group in the target compound, influencing solubility and biological activity .

Halogenated and Cross-Coupling Intermediates

a) 1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene (1a)
  • Structure : Contains a trifluoromethylsulfonyl-difluoromethyl group (-CF₂-SO₂-CF₃).
  • Applications : Used in radiofluorination (41% yield of [¹⁸F]-labeled analog). The electron-deficient nature of this compound contrasts with the target’s electron-rich sulfanyl group, affecting reactivity in nucleophilic aromatic substitution .
b) 1-Bromo-4-(4-chlorophenoxy)benzene (15d)
  • Structure: Phenoxy (-O-C₆H₄-Cl) substituent.
  • Synthesis : Prepared via Ullmann coupling (59% yield). The ether linkage is less nucleophilic than the sulfanyl group, making the target compound more reactive in SNAr reactions .

Biological Activity

1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene is a sulfide compound with notable biological activities, particularly in oncology and microbiology. Its unique molecular structure, characterized by the presence of both bromo and sulfanyl groups, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H17BrO2S
  • Molar Mass : 361.27 g/mol
  • Appearance : Crystalline solid, white to light yellow
  • Melting Point : 75°C to 78°C
  • Boiling Point : 425.8°C
  • Solubility : Insoluble in water; soluble in chloroform, methanol, and ethanol

Anticancer Properties

Research indicates that 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated its ability to significantly reduce cell viability in cancer cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

A study reported that treatment with this compound resulted in a dose-dependent decrease in the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.

Antimicrobial Activity

In addition to its anticancer properties, 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene has shown promising antimicrobial effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism as an antimicrobial agent involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. In vitro assays revealed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for treating bacterial infections.

Synthesis and Characterization

The synthesis of 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Substitution : The bromo group undergoes nucleophilic attack by a sulfide donor.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR)
    • Infrared Spectroscopy (IR)
    • Mass Spectrometry

These techniques confirm the identity and purity of the synthesized compound, ensuring its suitability for biological testing.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Bromo-4-(2-methoxyethyl)benzeneC9H11BrOLacks sulfanyl functionality
Benzyl sulfideC7H8SSimple sulfide without halogen substitution
4-Bromophenyl methyl sulfideC9H10BrSSimilar reactivity but differs in alkyl substituents

The unique combination of functionalities in 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Oncology Research : A study published in "Cancer Letters" highlighted the compound's ability to induce apoptosis via reactive oxygen species (ROS) generation in cancer cells, suggesting a novel mechanism for anticancer activity.
  • Microbiology Investigations : Research published in "Journal of Antimicrobial Chemotherapy" demonstrated that the compound effectively inhibited biofilm formation by Staphylococcus aureus, indicating its potential use in preventing persistent infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-bromothiophenol with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours . Optimization includes adjusting solvent polarity (DMF vs. THF), temperature, and stoichiometric ratios of reactants. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include:
  • Aromatic protons at δ 7.2–7.4 ppm (para-substituted benzene).
  • Methoxy group at δ ~3.3 ppm (singlet, –OCH₃).
    – Ethylsulfanyl (–SCH₂CH₂O–) protons at δ 2.8–3.1 ppm (triplet) and δ 3.5–3.7 ppm (triplet) .
  • IR : Stretching vibrations for C–Br (~550 cm⁻¹) and S–C (~680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 361.27 (C₁₆H₁₇BrO₂S) with fragmentation patterns confirming the bromo and sulfanyl groups .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology : The compound is light- and air-sensitive. Store under inert gas (N₂/Ar) at –20°C. Solubility is poor in water but high in chloroform, methanol, and DCM. Stability tests (TGA/DSC) show decomposition above 200°C, requiring reactions to be conducted below this threshold .

Advanced Research Questions

Q. How does 1-Bromo-4-[(2-methoxyethyl)sulfanyl]benzene participate in palladium-catalyzed cross-coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives. Key factors:

  • Catalyst loading (1–5 mol% Pd).
  • Ligand selection (e.g., SPhos for sterically hindered substrates).
  • Monitoring by TLC (hexane:EtOAc 4:1) to optimize reaction time (typically 6–12 hours) .

Q. What computational modeling approaches are used to predict the compound’s reactivity and interactions in biological systems?

  • Methodology :

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to study electron density distribution, highlighting nucleophilic sites (sulfanyl group) and electrophilic sites (bromine) .
  • Molecular Docking (AutoDock Vina): Simulate binding to cancer targets (e.g., Bcl-2 proteins) to rationalize apoptosis-inducing activity. Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithm .

Q. How can the compound’s antimicrobial efficacy be systematically evaluated against resistant bacterial strains?

  • Methodology :

  • MIC Assays : Test against Staphylococcus aureus (ATCC 25923) using broth microdilution (CLSI guidelines). Prepare compound dilutions in Mueller-Hinton broth (0.5–128 µg/mL), incubate at 37°C for 18–24 hours .
  • Time-Kill Studies : Assess bactericidal activity at 4× MIC with sampling at 0, 2, 4, 8, and 24 hours. Plot log₁₀ CFU/mL vs. time to determine kinetic effects .

Comparative and Mechanistic Studies

Q. How does the sulfanyl group’s electronic nature influence reactivity compared to oxygen or amino analogs?

  • Methodology :

  • Hammett Studies : Compare reaction rates of sulfanyl vs. ether analogs in SNAr reactions. The –S– group’s electron-donating nature increases ring activation (σₚ ~ –0.15) .
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., in acetonitrile) to quantify electron-richness. Sulfanyl derivatives show lower E₁/2 values (~0.8 V) than ethers (~1.2 V) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., apoptosis vs. necrosis in cancer cells)?

  • Methodology :

  • Flow Cytometry : Dual staining with Annexin V-FITC/PI distinguishes apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁻/PI⁺). Use IC₅₀ doses (e.g., 12 µM for HeLa cells) .
  • Western Blotting : Monitor caspase-3 cleavage (pro-apoptotic marker) and HMGB1 release (necrosis marker) to confirm mechanism .

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